Propyl (S)-4-chloro-3-hydroxybutanoate is a chiral compound that belongs to the class of hydroxybutanoates, which are important in various chemical and pharmaceutical applications. This compound is characterized by the presence of a propyl group, a chlorine atom, and a hydroxyl functional group on the butanoate backbone. Its significance lies in its potential applications in drug synthesis and as an intermediate in organic synthesis.
The compound can be synthesized through various methods, often involving the esterification of (S)-4-chloro-3-hydroxybutyric acid with propanol. The availability of starting materials and the specific synthetic route chosen can influence the yield and purity of the final product.
Propyl (S)-4-chloro-3-hydroxybutanoate is classified as:
The esterification reaction can be represented as follows:
This reaction typically occurs under reflux conditions to drive off water and shift the equilibrium towards ester formation.
The molecular formula for propyl (S)-4-chloro-3-hydroxybutanoate is . The structure features:
The compound's molecular weight is approximately 178.63 g/mol. Its stereochemistry is defined by the (S) configuration at the chiral center, which is crucial for its biological activity.
Propyl (S)-4-chloro-3-hydroxybutanoate can undergo several chemical reactions, including:
The hydrolysis reaction can be represented as:
This reaction is typically carried out under acidic or basic conditions to enhance reaction rates.
The mechanism of action for propyl (S)-4-chloro-3-hydroxybutanoate primarily involves its role as an intermediate in biological pathways or synthetic routes. Due to its structural similarity to naturally occurring compounds, it may interact with specific enzymes or receptors, influencing metabolic processes.
Research indicates that compounds similar to propyl (S)-4-chloro-3-hydroxybutanoate can modulate various biochemical pathways, including those involved in lipid metabolism and neurotransmitter synthesis.
Propyl (S)-4-chloro-3-hydroxybutanoate has several scientific uses:
Microbial carbonyl reductases enable highly enantioselective reduction of 4-chloro-3-oxobutanoate esters to yield the (S)-configured hydroxy derivative. Kluyveromyces aestuarii produces a novel NADH-dependent carbonyl reductase (KaCR1) that converts ethyl 4-chloro-3-oxobutanoate (ECAA) to ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-ECHB] with exceptional stereocontrol [2]. Similarly, Sporobolomyces salmonicolor AKU4429 expresses an NADPH-dependent aldehyde reductase (ARII) that reduces ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer with 92.7% enantiomeric excess [9]. These enzymes exhibit broad substrate specificity, accepting various alkyl esters including the propyl ester variant. Recombinant overexpression of these reductases in Escherichia coli significantly enhances productivity. For instance, E. coli expressing KaCR1 achieves a 2,000-fold increase in enzyme activity compared to wild-type yeast cells, enabling synthesis at industrially relevant scales [9]. The catalytic efficiency of these microbial reductases depends critically on conserved structural motifs, such as the dinucleotide-binding domain (G19-XX-G22-XX-A25) in ARII, where mutations alter substrate inhibition profiles and cofactor specificity [9].
Table 1: Microbial Carbonyl Reductases for (S)-4-Chloro-3-hydroxybutanoate Synthesis
Microorganism | Enzyme | Substrate Specificity | Product Enantiomeric Excess | Productivity |
---|---|---|---|---|
Kluyveromyces aestuarii | KaCR1 | Ethyl/propyl 4-chloro-3-oxobutanoate | >98% ee (S) | 45.6 g/L from 50 g/L ECAA |
Sporobolomyces salmonicolor | ARII | Ethyl/propyl 4-chloro-3-oxobutanoate | 92.7% ee (S) | 2,000-fold overexpression |
Rhizobium sp. DS-S-51 | Hydrolase | Racemic methyl/propyl CHB | High optical purity (S) | 40x higher activity than wild-type |
NADH-dependent reductases integrated with cofactor regeneration systems enable sustainable large-scale production of propyl (S)-4-chloro-3-hydroxybutanoate. The KaCR1 from Kluyveromyces aestuarii operates efficiently when paired with glucose dehydrogenase (GDH) for NADH regeneration. E. coli co-expressing KaCR1 and GDH produces 45.6 g/L of (S)-ECHB from 50 g/L ECAA, whereas the formate dehydrogenase (FDH) system yields only 19.0 g/L under identical conditions due to FDH's lower activity and stability [2]. Alternative chemoenzymatic routes exploit hydrolytic resolution where microbial hydrolases selectively convert the (R)-enantiomer of racemic propyl 4-chloro-3-hydroxybutanoate to (R)-3-hydroxy-γ-butyrolactone, leaving enantiopure (S)-propyl ester. Rhizobium sp. DS-S-51 hydrolase expressed in E. coli JM109 (pKK-R1) exhibits 40-fold higher hydrolytic activity than wild-type cells, enabling efficient resolution of racemic methyl 4-chloro-3-hydroxybutanoate analogs, including propyl esters [6]. Similarly, Enterobacter sp. DS-S-75 dehalogenase selectively dechlorinates (S)-enantiomers from racemic mixtures to enable dual production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone [1] [4].
Table 2: Performance of NADH-Regeneration Systems in (S)-4-CHB Ester Synthesis
Cofactor Regeneration System | Enzyme Source | Substrate Concentration | Product Yield | Limitations |
---|---|---|---|---|
Glucose Dehydrogenase (GDH) | E. coli/KaCR1-GDH | 50 g/L ECAA | 45.6 g/L (S)-ECHB | Requires glucose cosubstrate |
Formate Dehydrogenase (FDH) | E. coli/KaCR1-FDH | 50 g/L ECAA | 19.0 g/L (S)-ECHB | Low activity, instability |
Whole-cell biocatalysts circumvent enzyme purification needs while providing natural cofactor regeneration. Recombinant E. coli expressing Kluyveromyces aestuarii KaCR1 and endogenous glucose dehydrogenase activities efficiently convert concentrated ethyl 4-chloro-3-oxobutanoate (50 g/L) to (S)-ECHB in aqueous media [2]. For hydrophobic substrates like propyl 4-chloro-3-oxobutanoate, biphasic systems (aqueous buffer/organic solvent) enhance substrate solubility and mitigate cytotoxicity. Though not explicitly documented for the propyl ester, analogous systems for methyl 4-chloro-3-hydroxybutanoate (CHBM) demonstrate tolerance to 8% (w/v) substrate concentration using Enterobacter sp. DS-S-75 whole cells [1] [4]. This approach facilitates in situ product extraction, improving volumetric productivity. The recombinant E. coli expressing Rhizobium hydrolase achieves a 2-fold increase in maximum substrate concentration during resolution of racemic methyl esters, suggesting similar potential for propyl ester resolutions [6].
Cofactor specificity critically impacts process economics due to NADPH's higher cost (~10×) compared to NADH. Kluyveromyces aestuarii KaCR1 is strictly NADH-dependent, offering significant cost advantages over NADPH-dependent enzymes like Sporobolomyces salmonicolor ARII [2] [9]. Engineered cofactor systems further enhance efficiency: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mutants coupled with NAD kinase (NadK) create an artificial cycle converting NADH and ATP to NADPH, enabling use of cheaper NADH in NADPH-dependent reductions [7]. Comparative studies reveal that NADH-dependent reductases typically achieve higher productivities at lower cofactor costs. For instance, KaCR1 (NADH-dependent) produces 45.6 g/L (S)-ECHB, whereas NADPH-dependent reductases from Candida magnoliae or Sporobolomyces salmonicolor show lower volumetric productivities despite similar enantioselectivity [2] [9]. However, NADPH-dependent systems benefit from higher cofactor binding affinity, which can be exploited in low-substrate processes requiring extreme enantiopurity.
Table 3: Cofactor Dependency and Engineering Strategies in Reductase Systems
Reductase Source | Natural Cofactor | Cofactor Cost Relative to NADH | Engineering Strategy | Volumetric Productivity |
---|---|---|---|---|
Kluyveromyces aestuarii KaCR1 | NADH | 1× | None required | 45.6 g/L (S)-ECHB |
Sporobolomyces salmonicolor ARII | NADPH | 10× | GAPDH-NadK fusion for NADPH regeneration from NADH | Lower than KaCR1 systems |
Engineered E. coli | NADPH | 10× | GAPN (NADP-dependent glyceraldehyde-3-P dehydrogenase) | Enhanced lycopene production |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: